molecular formula C12H14O3 B12771585 Unii-4jna7pvv8E

Unii-4jna7pvv8E

Cat. No.: B12771585
M. Wt: 206.24 g/mol
InChI Key: UMSHXRVBYUKRDF-GHMZBOCLSA-N
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Description

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans-: (Unii-4jna7pvv8E) is a chemical compound with a unique structure that includes an oxirane ring and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate
  • Ethyl 3-(4-bromophenyl)-2-oxiranecarboxylate
  • Ethyl 3-(4-fluorophenyl)-2-oxiranecarboxylate

Comparison: Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11-/m1/s1

InChI Key

UMSHXRVBYUKRDF-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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